molecular formula C20H20N2O6S B2483765 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1428352-58-2

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2483765
CAS No.: 1428352-58-2
M. Wt: 416.45
InChI Key: CCNDXHRNLVOXGL-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic small molecule is designed for research applications only and is not intended for diagnostic or therapeutic use. The compound features a benzo[1,3]dioxole (piperonyl) scaffold, a structural motif found in various biologically active molecules. Compounds containing this group have been investigated for a range of activities, including as potential anti-inflammatory and analgesic agents, as demonstrated in studies on related molecular structures . The integration of a dimethylsulfamoyl group further enhances its potential as a candidate for enzyme inhibition studies, particularly targeting pathways involving cyclooxygenase (COX) or similar enzymes . Researchers can utilize this compound in vitro for target identification, mechanism of action studies, and high-throughput screening campaigns. As with all research chemicals, this product is strictly for laboratory use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-22(2)29(24,25)17-8-5-15(6-9-17)20(23)21-11-3-4-12-26-16-7-10-18-19(13-16)28-14-27-18/h5-10,13H,11-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNDXHRNLVOXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and related research findings.

Structural Characteristics

The compound features:

  • Benzo[d][1,3]dioxole moiety : Known for its electron-rich nature, which enhances biological interactions.
  • But-2-yn-1-yl linker : Provides flexibility and reactivity.
  • Dimethylsulfamoyl group : Associated with anti-inflammatory properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it demonstrated an IC50 value of 16.19±1.35μM16.19\pm 1.35\,\mu M against HCT-116 cells and 17.16±1.54μM17.16\pm 1.54\,\mu M against MCF-7 cells, comparable to standard chemotherapeutics like doxorubicin .
  • Antidiabetic Properties :
    • Recent studies on benzodioxol derivatives have highlighted their potential as α-amylase inhibitors, with IC50 values indicating effective blood glucose level reduction in diabetic models . The compound's structural similarity to known inhibitors suggests a similar mechanism of action.
  • Anti-inflammatory Effects :
    • The presence of the dimethylsulfamoyl group may contribute to its anti-inflammatory properties, which are critical for managing chronic inflammatory conditions.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d][1,3]dioxole :
    • This can be achieved by reacting catechol with formaldehyde under acidic conditions.
  • Coupling Reaction :
    • The but-2-yn-1-yl linker is introduced through a coupling reaction with appropriate alkyl halides.
  • Final Modification :
    • The dimethylsulfamoyl group is added to the benzamide moiety via nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound:

CompoundBiological ActivityIC50 Values
Benzodioxol derivativeAnticancer16.19 μM (HCT116), 17.16 μM (MCF7)
Dimethylsulfamoyl derivativeAnti-inflammatoryNot specified
α-Amylase inhibitorsAntidiabetic2.57 μg/mL (St.2), 4.28 μg/mL (St.3)

These findings underscore the compound's potential as a lead candidate for drug development targeting various diseases.

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